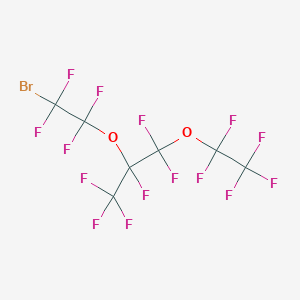

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

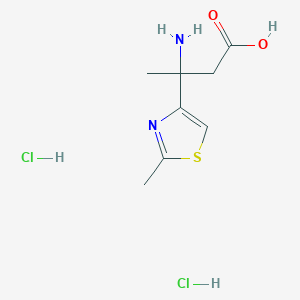

This compound is a type of perfluorinated ether, which means it contains carbon-fluorine bonds and an ether group. Perfluorinated ethers are known for their stability, resistance to heat, and non-reactivity, which makes them useful in various industrial applications .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo and fluoro groups onto the ethoxy and propoxy moieties. This could potentially be achieved through halogenation and fluorination reactions .Molecular Structure Analysis

The molecule consists of a propane backbone with fluorinated ethoxy and pentafluoroethoxy substituents. The high degree of fluorination would likely make the compound highly stable and resistant to degradation .Physical And Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a liquid at room temperature, given the presence of the ether groups and the size of the molecule . It’s also likely to be non-polar due to the C-F bonds, and thus, it would be expected to have low solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Advanced Synthesis Techniques

Research into fluorinated compounds often involves the development of advanced synthetic techniques. For example, the generation and [4+3]-Cycloaddition of Oxyallyl Intermediates showcases the use of fluorinated solvents and reagents to facilitate complex cycloaddition reactions, leading to high yields of the desired products (Föhlisch, Gehrlach, & Geywitz, 1987). Such methodologies could be applied in the synthesis of complex molecules, including pharmaceuticals and polymers, where fluorinated compounds often play critical roles due to their unique properties.

Material Science

The physical properties of fluorinated ethers, such as hydrofluoroethers (HFEs), have been extensively studied for applications in material science. For instance, the density, surface tension, and kinematic viscosity of a series of HFEs were investigated, highlighting their potential use in various industrial applications due to their unique thermophysical properties (Rausch, Kretschmer, Will, Leipertz, & Fröba, 2015). Such compounds could be utilized in cooling systems, as solvents, or in the creation of novel materials with specific desired properties.

Catalysis and Fluorination Reactions

The synthesis and characterization of new fluorine-containing polyethers demonstrate the ongoing interest in incorporating fluorine into complex molecules (Fitch et al., 2003). Fluorinated compounds often exhibit unique reactivity and stability, making them valuable in catalysis and as intermediates in organic synthesis. The development of fluorination techniques and the synthesis of fluorinated building blocks are critical for the creation of molecules with specific properties, such as increased metabolic stability or altered physicochemical characteristics for pharmaceuticals.

Safety and Environmental Applications

The investigation into safe electrolytes for lithium-ion batteries that incorporate fluorinated components underscores the importance of fluorinated compounds in enhancing safety and performance in energy storage technologies (Liu et al., 2016). The introduction of fluorine atoms can significantly alter the chemical and physical properties of materials, leading to improved stability, reduced flammability, and enhanced ionic conductivity, which are crucial attributes for the development of safer and more efficient batteries.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of the compound, also known as 1-Bromoperfluoro(4-methyl-3,6-dioxaoctane), are currently unknown. This compound is a perfluorinated compound, and these types of compounds are generally known for their high stability, non-reactivity, and unique physical properties . .

Mode of Action

Given its perfluorinated nature, it is likely to interact with its environment in a unique way due to the strong electronegativity of fluorine atoms and the stability of carbon-fluorine bonds . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Perfluorinated compounds can have a wide range of effects depending on their specific structure and the biological system in which they are introduced

Pharmacokinetics

Perfluorinated compounds are generally known for their stability and resistance to metabolic breakdown . This could potentially lead to long residence times in the body and bioaccumulation. The impact of these properties on the compound’s bioavailability is currently unknown.

Eigenschaften

IUPAC Name |

2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF15O2/c8-2(10,11)6(20,21)24-1(9,3(12,13)14)5(18,19)25-7(22,23)4(15,16)17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHGTHHVJHGUNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF15O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896487 |

Source

|

| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1482416-44-3 |

Source

|

| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)

![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)

![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)